molecular formula C24H21NO4 B1648672 methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate CAS No. 885266-54-6

methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate

Cat. No.: B1648672
CAS No.: 885266-54-6
M. Wt: 387.4 g/mol
InChI Key: OBCKJSMKDSHPPN-UHFFFAOYSA-N
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Description

“Methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate” is a biochemical used for proteomics research . It has a molecular formula of C24H21NO4 and a molecular weight of 387.43 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate is a chemical compound utilized in various synthesis and chemical property studies. For example, it has been involved in the synthesis of metallated derivatives of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, showcasing the regiocontrol by fluorine over the amide substituent in the synthesis of 4-methoxycarbonyl derivatives (Thornton & Jarman, 1990). Additionally, the compound's influence on phase transitions in crystal engineering has been highlighted, indicating its role in inducing structural changes under high pressure (Johnstone et al., 2010).

Molecular and Structural Analysis

Studies on molecular and structural analysis have also been conducted, such as the determination of the crystal structure of related compounds, which further aids in understanding the compound's chemical behavior and reactivity (Jones & Kuś, 2004). These analyses contribute to the broader knowledge of chemical and physical properties of similar molecular structures.

Fluorescence and Spectroscopy

Research into the fluorescence and spectroscopy properties of compounds structurally related to this compound has shown potential applications in the development of fluorescent receptors and probes. For instance, novel fluorescent receptors with high selectivity for metal ions like Cu2+ have been designed, utilizing similar compounds for their synthesis and demonstrating significant enhancement in emission intensity upon interaction with specific ions (Malkondu et al., 2015).

Application in Material Science

In material science, the compound has found application in the synthesis of liquid crystalline and fluorescence materials, as evidenced by the study of methyl 4-(4-alkoxystyryl)benzoates for their liquid crystalline and fluorescence properties (Muhammad et al., 2016). Such research opens avenues for the development of new materials with tailored properties for specific industrial applications.

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides.

Mode of Action

It is known to be useful as a coupling agent in peptide synthesis , indicating that it may facilitate the formation of peptide bonds.

Biochemical Pathways

Given its role in peptide synthesis , it may influence the pathways involving protein or peptide formation.

Result of Action

Given its role in peptide synthesis , it may contribute to the formation of specific peptides or proteins.

Action Environment

It is known to be stable at room temperature and has a long shelf-life , suggesting that it is relatively resistant to environmental changes.

Biochemical Analysis

Biochemical Properties

Methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it can act as a substrate for specific enzymes, leading to the formation of intermediate compounds that participate in further reactions. The compound’s interaction with proteins often involves binding to specific sites, altering the protein’s conformation and activity .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by interacting with receptors or other signaling molecules, leading to changes in cellular responses. Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, respectively. This binding can lead to changes in the enzyme’s activity, affecting the overall biochemical pathway. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular processes, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can act as a substrate for specific enzymes, leading to the formation of intermediate compounds that participate in further metabolic reactions. Additionally, it can modulate the activity of enzymes involved in key metabolic pathways, affecting the overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can interact with transporters or binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-28-23(26)17-12-10-16(11-13-17)14-25-24(27)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCKJSMKDSHPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165241
Record name Methyl 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-54-6
Record name Methyl 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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